molecular formula C20H27FN2O4S B11291368 N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2,2-dimethylpropanamide

N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2,2-dimethylpropanamide

Cat. No.: B11291368
M. Wt: 410.5 g/mol
InChI Key: BYEGCUJRPFZPFM-UHFFFAOYSA-N
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Description

N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2,2-dimethylpropanamide is a complex organic compound featuring a pyrrole ring substituted with a fluorophenylsulfonyl group, a methoxyethyl group, and a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2,2-dimethylpropanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrrole Ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Introduction of the Fluorophenylsulfonyl Group: This step involves the sulfonylation of the pyrrole ring using a fluorophenylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methoxyethyl Group: This can be done via an alkylation reaction using a suitable alkylating agent like methoxyethyl bromide.

    Formation of the Dimethylpropanamide Moiety: This involves the reaction of the intermediate compound with 2,2-dimethylpropanoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2,2-dimethylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving sulfonyl groups.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The fluorophenyl group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-[(4-chlorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2,2-dimethylpropanamide
  • N-[3-[(4-bromophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2,2-dimethylpropanamide

Uniqueness

N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2,2-dimethylpropanamide is unique due to the presence of the fluorophenyl group, which can significantly alter its chemical and biological properties compared to its chloro- and bromo- counterparts. The fluorine atom can enhance the compound’s metabolic stability and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H27FN2O4S

Molecular Weight

410.5 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)sulfonyl-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C20H27FN2O4S/c1-13-14(2)23(11-12-27-6)18(22-19(24)20(3,4)5)17(13)28(25,26)16-9-7-15(21)8-10-16/h7-10H,11-12H2,1-6H3,(H,22,24)

InChI Key

BYEGCUJRPFZPFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C(C)(C)C)CCOC)C

Origin of Product

United States

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